Sodium taurodeoxycholate hydrate

Catalog No.
S1789658
CAS No.
207737-97-1
M.F
C26H44NNaO6S
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium taurodeoxycholate hydrate

CAS Number

207737-97-1

Product Name

Sodium taurodeoxycholate hydrate

IUPAC Name

sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1

InChI Key

YXHRQQJFKOHLAP-UHFFFAOYSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]

Synonyms

2-([3a,12a-Dihydroxy-24-oxo-5b-cholan-24-yl]amino)ethanesulfonic acid; Taurodeoxycholic acid sodium salt hydrate

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+]

Detergent Properties

STDH possesses detergent properties due to its amphiphilic nature. It has a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail group. This allows STDH to solubilize (dissolve) hydrophobic molecules in aqueous solutions. This property makes STDH valuable for:

  • Membrane protein research: STDH can help extract and purify membrane proteins, which are crucial for cellular function but often difficult to isolate due to their hydrophobic nature Source: Journal of Biological Chemistry, [A gentle and efficient method for the preparation of folded and functional P-glycoprotein from human placenta: ].
  • Liposome and micelle formation: STDH can be used to create liposomes (artificial vesicles) and micelles (spherical aggregates), which are used for drug delivery research and membrane protein studies Source: Biochemical Society, [Amphiphilic bile salts].

Bile Acid Function Mimicry

STDH structurally resembles natural bile acids, which are digestive molecules produced by the liver. This allows STDH to mimic some of the physiological functions of bile acids in research settings, such as:

  • Stimulating bile flow: STDH can be used to study bile acid-dependent processes, such as cholesterol metabolism and hepatobiliary function Source: National Institutes of Health, [Ursodeoxycholic acid: ].
  • Investigating cholesterol interactions: STDH can be used to assess how bile acids interact with cholesterol, which is important for understanding cholesterol homeostasis and related diseases Source: Journal of Lipid Research, [Bile acid solubilization of cholesterol monohydrate: ].

Other Applications

Beyond its detergent and bile acid-mimicking properties, STDH finds use in other scientific research areas:

  • Protein-protein interaction studies: STDH can be employed to disrupt specific protein-protein interactions, aiding in the understanding of cellular processes Source: Molecular & Cellular Proteomics, [Sodium taurodeoxycholate (STD) and related bile salts disrupt a limited set of protein-protein interactions in HeLa cell lysates: ].
  • Cellular signaling research: STDH can activate certain signaling pathways in cells, which can be helpful for investigating cellular responses Source: Cell Cycle, [Sodium taurocholate induces G1 arrest via Chk1 and Chk2 activation in human colon carcinoma cells: ].

Sodium taurodeoxycholate hydrate is a bile salt derivative, specifically a sodium salt of taurodeoxycholic acid. Its chemical formula is C26H46NNaO7S, and it is recognized for its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances. This compound plays a significant role in various biological processes, particularly in the emulsification of fats and the absorption of lipids in the intestine. Sodium taurodeoxycholate hydrate is characterized by its solubility in water and its ability to form micelles, which are essential for lipid transport and digestion .

NaTDCH's mechanism of action depends on the context. As a detergent, it can disrupt membranes, allowing for the solubilization of proteins and lipids for further analysis [2]. Additionally, it can activate specific GPCRs involved in various cellular processes like cell proliferation and inflammation [1, 2]. The precise mechanisms of GPCR activation by NaTDCH require further investigation.

Source

1:

Source

2:

NaTDCH can be irritating to the skin, eyes, and respiratory system [3]. While detailed toxicity data is limited, it's recommended to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [3].

Source

3:

Typical of bile salts. These include:

  • Hydrolysis: Under acidic or basic conditions, sodium taurodeoxycholate can hydrolyze to release taurodeoxycholic acid and sodium ions.
  • Conjugation: It can conjugate with other molecules, enhancing their solubility and bioavailability.
  • Micelle Formation: The amphiphilic nature allows it to form micelles with fatty acids and other lipids, facilitating their transport across cellular membranes .

Sodium taurodeoxycholate hydrate exhibits several biological activities:

  • Digestive Aid: It enhances the digestion of dietary fats by forming micelles that facilitate the absorption of fat-soluble vitamins.
  • Choleretic Effect: This compound stimulates bile flow, promoting the excretion of cholesterol and other waste products.
  • Antimicrobial Properties: Some studies suggest that sodium taurodeoxycholate has antimicrobial effects against certain pathogens, potentially influencing gut microbiota composition .

Sodium taurodeoxycholate hydrate can be synthesized through several methods:

  • Chemical Synthesis: The compound can be synthesized from deoxycholic acid through a series of reactions involving sulfonation and subsequent neutralization with sodium hydroxide.
  • Biotechnological Methods: Microbial fermentation processes can also produce bile salts, including sodium taurodeoxycholate, using specific bacteria capable of converting cholesterol into bile acids .

Sodium taurodeoxycholate hydrate has various applications:

  • Pharmaceuticals: It is used as an excipient in drug formulations to enhance solubility and bioavailability.
  • Biotechnology: Employed in cell culture media as a surfactant to facilitate cell membrane permeability.
  • Research: Utilized in studies related to lipid metabolism, digestion, and microbiome interactions .

Interaction studies involving sodium taurodeoxycholate hydrate have revealed its role in various biological systems:

  • Drug Interactions: It can enhance the absorption of certain drugs by improving their solubility through micelle formation.
  • Protein Binding: Studies indicate that sodium taurodeoxycholate can interact with proteins, affecting their stability and activity.
  • Gut Microbiota Modulation: Its influence on gut bacteria composition has been investigated, suggesting potential therapeutic roles in gastrointestinal disorders .

Sodium taurodeoxycholate hydrate shares structural similarities with several other bile salts. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Sodium taurocholateC26H45NNaO7SMore hydrophilic; commonly used as a surfactant
Sodium deoxycholateC24H43NaO4SLess soluble; primarily involved in fat digestion
Sodium cholateC24H39NaO5SStronger choleretic effects; more potent in bile salt action
Sodium glycocholateC26H43NNaO5Contains glycine; different solubility profile

Sodium taurodeoxycholate hydrate's unique structure allows it to effectively balance hydrophilicity and hydrophobicity, making it particularly valuable for applications requiring emulsification and solubilization .

History and Discovery

The historical development of bile acid chemistry traces back to Adolf Strecker's pioneering work in 1848, when he first isolated cholic acid through combustion analysis, marking the initial discovery of bile acids as a distinct chemical class [11]. This foundational work established the framework for subsequent investigations into bile salt chemistry and their physiological significance [11] [28].

The systematic study of bile acids gained momentum during the early twentieth century when Heinrich Wieland and colleagues began extensive structural elucidation work [33]. Wieland's laboratory, in collaboration with Albert Boehringer's pharmaceutical company in Ingelheim, Germany, initiated commercial isolation and purification of cholic acid from ox bile in 1917 [28]. This industrial-scale production made high-purity bile acids available to the scientific community for the first time, facilitating expanded research into bile acid derivatives [28].

During the 1930s and 1940s, the discovery that deoxycholic acid could serve as a precursor for cortisone synthesis dramatically increased scientific interest in bile acid chemistry [28]. Heinrich Sarett at Merck Company developed a complex 37-step synthesis of cortisone from deoxycholic acid in 1946, leading to the first commercial production of this important therapeutic steroid [28]. This breakthrough demonstrated the pharmaceutical potential of bile acid derivatives and spurred further research into their chemical modifications [28].

The specific discovery and characterization of taurodeoxycholic acid emerged from investigations into bile acid conjugation mechanisms during the mid-twentieth century [42]. Researchers identified that hepatic enzymes could conjugate primary and secondary bile acids with amino acids, particularly glycine and taurine, to form water-soluble bile salts [42]. The enzyme bile acid coenzyme A: amino acid N-acyltransferase was identified as the key catalyst for this conjugation process [19] [42].

Modern synthetic approaches to sodium taurodeoxycholate production have evolved significantly from early extraction methods [38] [39]. Contemporary manufacturing processes utilize controlled chemical synthesis involving deoxycholic acid, sodium taurate, and coupling agents such as N-ethoxycarbonyl-2-diethoxy-1,2-dihydroquinoline under carefully regulated temperature conditions [38]. These synthetic methods enable large-scale production exceeding one kilogram per batch while maintaining high purity standards [38] [39].

Biochemical Significance

Sodium taurodeoxycholate hydrate plays a fundamental role in lipid metabolism and cellular biochemistry through multiple interconnected pathways [14] [19]. As a taurine-conjugated secondary bile acid, this compound represents the product of complex metabolic transformations involving both hepatic and microbial enzymatic processes [14] [29].

The formation of sodium taurodeoxycholate begins with the bacterial conversion of cholic acid to deoxycholic acid through 7α-dehydroxylation reactions performed by intestinal microbiota [14] [32]. This secondary bile acid subsequently undergoes hepatic conjugation with taurine via bile acid coenzyme A: amino acid N-acyltransferase, forming the final taurine-conjugated product [19] [42]. The conjugation process significantly alters the physicochemical properties of the parent bile acid, reducing the dissociation constant from approximately 6 for unconjugated forms to 1.5 for taurine conjugates [29].

The biochemical significance of sodium taurodeoxycholate extends beyond its primary digestive functions to encompass cellular signaling and membrane interactions [19] [21]. The compound functions as a signaling molecule, activating nuclear receptors in hepatocytes and ileal enterocytes, as well as G-protein coupled receptors throughout various tissues [16] [31]. Recent research has identified sodium taurodeoxycholate as a G protein-coupled receptor 19 agonist, demonstrating its capacity to modulate immune responses through inhibition of P2X7 receptor activation and nuclear factor kappa B signaling pathways [31].

At the cellular level, sodium taurodeoxycholate exhibits cytoprotective properties through modulation of mitochondrial membrane stability [8] [48]. The compound inhibits apoptosis by preventing B cell lymphoma 2-associated protein X translocation to mitochondria, thereby protecting against cytochrome c release and subsequent caspase activation [8] [48]. These mechanisms contribute to the compound's ability to attenuate endoplasmic reticulum stress and provide neuroprotective effects in various disease models [13] [48].

The micelle-forming properties of sodium taurodeoxycholate are crucial for its biological functions [17] [21]. With a critical micelle concentration ranging from 1 to 6 millimolar at physiological temperatures, the compound efficiently solubilizes lipids and facilitates the absorption of fat-soluble vitamins and nutrients [4] [17]. The aggregation number of approximately 6 molecules per micelle reflects the unique self-assembly behavior of bile salts compared to conventional surfactants [17] [26].

Research has demonstrated that sodium taurodeoxycholate influences the composition and activity of intestinal microbiota [19] [29]. The compound serves as both a substrate and modulator for bacterial bile salt hydrolases, enzymes that catalyze the deconjugation of bile salts and influence the overall bile acid pool composition [29]. This interaction between bile salts and microbiota represents a critical component of the enterohepatic circulation and metabolic homeostasis [19] [29].

PropertyValueBiochemical Significance
Critical Micelle Concentration1-6 mM (20-25°C)Optimal range for lipid solubilization
Dissociation Constant1.9Enhanced ionization compared to unconjugated forms
Aggregation Number6Efficient micelle formation
Micellar Molecular Weight3100 g/molStable aggregate formation
Water Solubility0.5 M at 20°CHigh bioavailability

Overview of Bile Salt Chemistry

Bile salts constitute a diverse family of amphipathic molecules characterized by a rigid steroid backbone derived from cholesterol metabolism [14] [15]. The fundamental structure consists of a cyclopentanoperhydrophenanthrene nucleus, commonly referred to as the sterane or gonane core, composed of four fused rings designated A, B, C, and D [35]. This steroid framework provides the hydrophobic foundation upon which functional groups are positioned to create the amphipathic character essential for bile salt function [24] [35].

The steroid nucleus of bile salts maintains specific stereochemical configurations that determine their biological activity [24] [32]. The A and B rings typically adopt a cis-configuration, while the B/C and C/D ring junctions maintain trans-configurations [24]. The hydroxyl groups positioned at carbon atoms 3, 7, and 12 in various bile acids occupy the α-orientation, placing them on the concave hydrophilic face of the molecule [15] [24]. This asymmetric distribution of polar and nonpolar regions creates the facial amphiphilicity characteristic of bile salts [15] [20].

The side chain structure of bile salts plays a critical role in determining their physicochemical properties [15] [20]. In vertebrates, the carbon backbone typically contains 24 carbon atoms, terminating in a carboxylic acid group that serves as the site for amino acid conjugation [15] [19]. The conjugation process involves the formation of amide bonds with either glycine or taurine, catalyzed by bile acid coenzyme A: amino acid N-acyltransferase [19] [40].

Conjugation fundamentally alters the properties of bile acids by reducing their dissociation constants and increasing their water solubility [29] [40]. Taurine conjugates exhibit particularly low dissociation constant values, typically below 2, ensuring complete ionization at physiological pH [19] [29]. This ionization prevents passive absorption in the small intestine and necessitates active transport mechanisms for bile salt recovery [40] [42].

The aggregation behavior of bile salts differs markedly from conventional surfactants due to their rigid steroid structure and limited conformational flexibility [21] [26]. Primary micellization occurs through the formation of small aggregates of 2-10 molecules, driven by hydrogen bonding between hydroxyl groups and hydrophobic interactions between steroid backbones [15] [26]. Secondary micellization involves the growth of these primary micelles into larger structures at higher concentrations [26].

Bile Salt ParameterUnconjugated FormGlycine ConjugateTaurine Conjugate
Dissociation Constant~6~4.5~1.5
Critical Micelle ConcentrationHigherIntermediateLower
Ionization at pH 7.4PartialNearly completeComplete
Passive AbsorptionSignificantLimitedMinimal

The chemical modification of bile salts has become an active area of research for pharmaceutical applications [40] [46]. Structural modifications can alter critical micelle concentration values, membrane permeabilization capacity, and receptor binding affinity [46] [47]. These modifications enable the development of bile salt derivatives with enhanced therapeutic properties or improved drug delivery characteristics [46].

The relationship between structure and function in bile salt chemistry reflects evolutionary optimization for lipid solubilization and absorption [14] [16]. The hydroxyl group pattern, particularly the 3α,12α-dihydroxy configuration found in deoxycholic acid derivatives, provides optimal hydrogen bonding capacity while maintaining sufficient hydrophobic character for effective micelle formation [15] [20]. The taurine conjugation adds a sulfonic acid group with a very low dissociation constant, ensuring complete ionization and preventing precipitation under physiological conditions [19] [29].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

521.27870358 g/mol

Monoisotopic Mass

521.27870358 g/mol

Heavy Atom Count

35

Dates

Modify: 2023-08-15

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